12-Deoxyphorbol 13-angelate 20-acetate
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Overview
Description
12-Deoxyphorbol 13-angelate 20-acetate is a diterpenoid compound derived from the Euphorbia genus. This compound is known for its biological activity, particularly its ability to regulate protein kinase C (PKC) family members, which play a crucial role in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol 13-angelate 20-acetate typically involves the esterification of 12-deoxyphorbol with angelic acid and acetic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound is generally carried out through the extraction of latex from Euphorbia resinifera, followed by purification using chromatographic techniques. The isolated 12-deoxyphorbol is then subjected to esterification reactions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 12-Deoxyphorbol 13-angelate 20-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
Scientific Research Applications
12-Deoxyphorbol 13-angelate 20-acetate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 12-Deoxyphorbol 13-angelate 20-acetate involves the activation of PKC. This activation is mediated through the binding of the compound to the C1 domain of PKC, leading to its translocation to the cell membrane and subsequent activation of downstream signaling pathways. These pathways are involved in various cellular processes, including gene expression, cell cycle regulation, and apoptosis .
Comparison with Similar Compounds
- 12-Deoxyphorbol 13-acetate
- 12-Deoxyphorbol 13-phenylacetate
- 12-Deoxyphorbol 13-tetradecanoate
Comparison: 12-Deoxyphorbol 13-angelate 20-acetate is unique due to its specific ester functional groups, which confer distinct biological activities compared to other 12-deoxyphorbol derivatives. For instance, while 12-Deoxyphorbol 13-acetate and 12-Deoxyphorbol 13-phenylacetate also activate PKC, their potency and selectivity for different PKC isozymes may vary .
Properties
Molecular Formula |
C27H36O7 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H36O7/c1-8-14(2)23(30)34-26-11-16(4)27(32)19(21(26)24(26,6)7)10-18(13-33-17(5)28)12-25(31)20(27)9-15(3)22(25)29/h8-10,16,19-21,31-32H,11-13H2,1-7H3/b14-8+ |
InChI Key |
ZZTJICHINNSOQL-RIYZIHGNSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C |
Origin of Product |
United States |
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